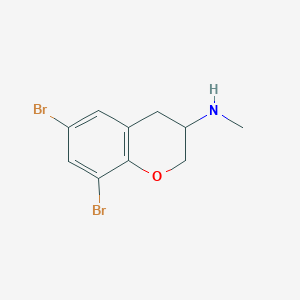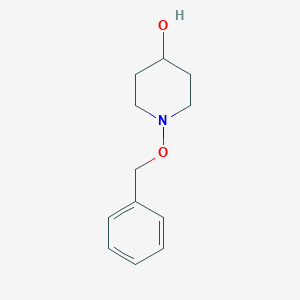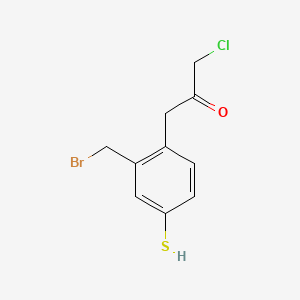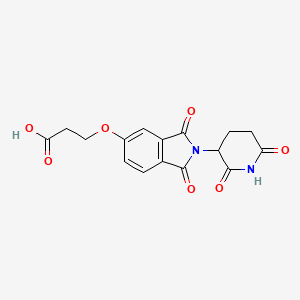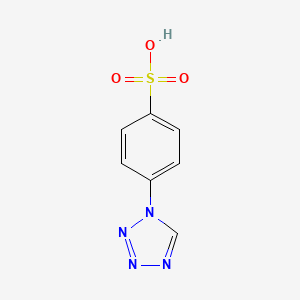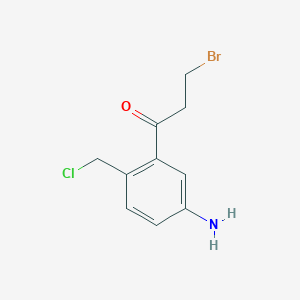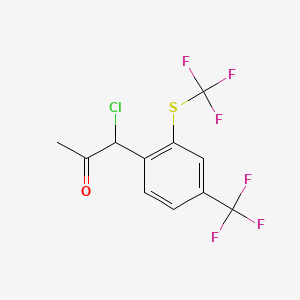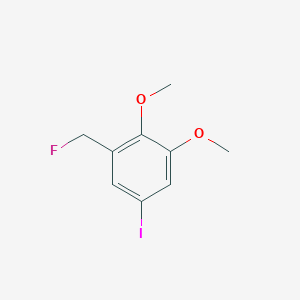
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 2-(methylthio)aniline, undergoes nitration to form 2-(methylthio)-3-nitroaniline. This intermediate is then reduced to yield 3-amino-2-(methylthio)aniline.
Acylation: The amino group of 3-amino-2-(methylthio)aniline is acylated using a suitable acylating agent, such as chloroacetyl chloride, to form the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while the amino group can be reduced to form corresponding amines.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride).
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or DNA. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(3-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one: This compound differs by the position of the chlorine atom, which can affect its reactivity and biological activity.
1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one:
1-(3-Amino-2-(methylthio)phenyl)-3-hydroxypropan-1-one: The presence of a hydroxyl group instead of a chlorine atom can significantly alter the compound’s chemical properties and biological interactions.
Eigenschaften
Molekularformel |
C10H12ClNOS |
|---|---|
Molekulargewicht |
229.73 g/mol |
IUPAC-Name |
1-(3-amino-2-methylsulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-10-7(9(13)5-6-11)3-2-4-8(10)12/h2-4H,5-6,12H2,1H3 |
InChI-Schlüssel |
PRVHDNJSVGJJAY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=C1N)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



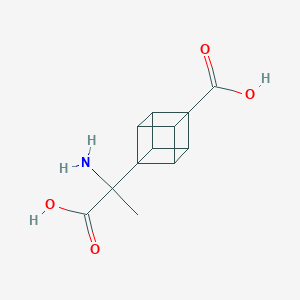
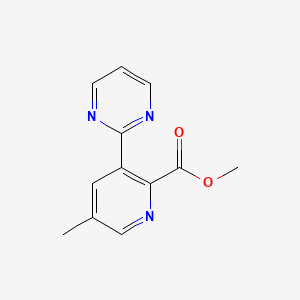
![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)

